molecular formula C6H14O3S B1594670 Isopropyl 1-propanesulfonate CAS No. 91284-45-6

Isopropyl 1-propanesulfonate

Cat. No.: B1594670
CAS No.: 91284-45-6
M. Wt: 166.24 g/mol
InChI Key: RQSYOFXVTSYQAD-UHFFFAOYSA-N
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Description

Isopropyl 1-propanesulfonate is an organic compound with the molecular formula C6H14O3S and a molecular weight of 166.24 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique chemical structure, which includes a sulfonic acid ester group.

Preparation Methods

The synthesis of 1-propanesulfonic acid, 1-methylethyl ester typically involves the esterification of 1-propanesulfonic acid with isopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Industrial production methods may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Isopropyl 1-propanesulfonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 1-propanesulfonic acid and isopropanol.

    Substitution Reactions: The sulfonic ester group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include acids, bases, nucleophiles, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Isopropyl 1-propanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and sulfonamides.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals, including surfactants and detergents.

Mechanism of Action

The mechanism of action of 1-propanesulfonic acid, 1-methylethyl ester involves its ability to act as an electrophile in chemical reactions. The sulfonic ester group is highly reactive towards nucleophiles, allowing it to participate in various substitution and addition reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Isopropyl 1-propanesulfonate can be compared to other sulfonic acid esters such as methanesulfonic acid, 1-methylethyl ester and ethanesulfonic acid, 1-methylethyl ester . These compounds share similar chemical properties but differ in their molecular structures and reactivity. The uniqueness of 1-propanesulfonic acid, 1-methylethyl ester lies in its specific molecular structure, which imparts distinct reactivity and applications.

Similar Compounds

  • Methanesulfonic acid, 1-methylethyl ester
  • Ethanesulfonic acid, 1-methylethyl ester

Properties

IUPAC Name

propan-2-yl propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S/c1-4-5-10(7,8)9-6(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSYOFXVTSYQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238478
Record name 1-Propanesulfonic acid, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91284-45-6
Record name 1-Propanesulfonic acid, 1-methylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091284456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanesulfonic acid, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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